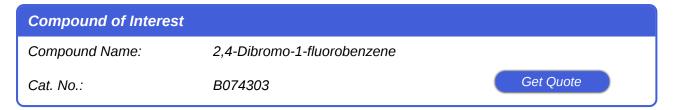




An In-depth Technical Guide to 2,4-Dibromo-1fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **2,4-Dibromo-1-fluorobenzene** (CAS No. 1435-53-6). This halogenated aromatic compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for photosensitive applications.

Molecular Structure and Properties

2,4-Dibromo-1-fluorobenzene is a substituted benzene derivative with the chemical formula $C_6H_3Br_2F$. Its structure consists of a benzene ring with a fluorine atom at position 1, and two bromine atoms at positions 2 and 4. The presence and positions of these halogen atoms significantly influence the molecule's reactivity and physical properties.

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Figure 1: Molecular Structure of **2,4-Dibromo-1-fluorobenzene**.

Table 1: Physicochemical Properties of 2,4-Dibromo-1-fluorobenzene

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Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ Br ₂ F	[1][2]
Molecular Weight	253.89 g/mol	[1][2]
CAS Number	1435-53-6	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	214-216 °C at 756 mmHg	[1]
105-110 °C at 22 mmHg	[4][5]	
Density	2.047 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.583	[1]
Flash Point	92 °C (closed cup)	[1]
Water Solubility	Insoluble	[4]

Synthesis of 2,4-Dibromo-1-fluorobenzene

A common method for the synthesis of **2,4-Dibromo-1-fluorobenzene** involves the bromination of a suitable fluorinated benzene precursor. One reported method is the radical bromodecarboxylation of 2-fluoro-5-bromobenzoic acid.[6]

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Figure 2: General workflow for the synthesis of **2,4-Dibromo-1-fluorobenzene**.

Experimental Protocol: Synthesis from 2-Fluoro-5-bromobenzoic Acid

This protocol is adapted from a general procedure for bromodecarboxylation.[6]

Materials:

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- 2-Fluoro-5-bromobenzoic acid
- Bromoisocyanuric acid
- Dichloromethane (solvent)
- 1 M Aqueous sodium sulfite (Na₂SO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Neutral alumina
- Silica gel for column chromatography
- Fluorescent room light or a warm-white 3W LED

Procedure:

- A mixture of 2-fluoro-5-bromobenzoic acid (1 mmol), bromoisocyanuric acid, and an appropriate additive in dichloromethane (10 mL) is prepared in a suitable reaction vessel.
- The mixture is stirred under irradiation with a fluorescent room light or a warm-white 3W LED.
- The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
- Upon completion, the reaction mixture is washed with 1 M aqueous Na₂SO₃ solution.
- The organic layer is separated, dried over anhydrous Na₂SO₄, and filtered through a short pad of neutral alumina.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude 2,4-Dibromo-1-fluorobenzene is purified by silica gel chromatography to obtain the final product.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy



While specific, high-resolution spectral data with detailed peak assignments for **2,4-Dibromo-1-fluorobenzene** is not readily available in the public domain, typical chemical shift regions for similar compounds can be inferred. The ¹H NMR spectrum is expected to show signals in the aromatic region, with multiplicities determined by H-H and H-F coupling. The ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.[7] The ¹⁹F NMR spectrum will show a single resonance, with its chemical shift and multiplicity influenced by coupling to the ortho and meta protons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dibromo-1-fluorobenzene** displays characteristic absorption bands for a substituted benzene ring.[9] Key absorptions are expected for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-Br and C-F stretching vibrations.

Table 2: Predicted IR Absorption Regions for 2,4-Dibromo-1-fluorobenzene

Wavenumber (cm ⁻¹)	Assignment
3100 - 3000	Aromatic C-H stretch
1600 - 1450	Aromatic C=C stretch
1300 - 1000	C-F stretch
700 - 500	C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,4-Dibromo-1-fluorobenzene** is characterized by a prominent molecular ion peak.[5] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 intensity ratio).

Table 3: Predicted Mass Spectrometry Fragmentation for **2,4-Dibromo-1-fluorobenzene**



m/z	Fragment
252/254/256	$[C_6H_3^{79}Br_2F]^+$, $[C_6H_3^{79}Br^{81}BrF]^+$, $[C_6H_3^{81}Br_2F]^+$ (Molecular Ion)
173/175	[C ₆ H ₃ ⁷⁹ BrF] ⁺ , [C ₆ H ₃ ⁸¹ BrF] ⁺ (Loss of a Br atom)
94	[C ₆ H ₃ F] ⁺ (Loss of two Br atoms)

Safety and Handling

2,4-Dibromo-1-fluorobenzene is classified as a warning-level hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
- Wash skin thoroughly after handling.[1]
- Use only outdoors or in a well-ventilated area.[1]
- Wear protective gloves, protective clothing, eye protection, and face protection.[1]
- Store in a well-ventilated place and keep the container tightly closed.[10]

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1]

Applications

2,4-Dibromo-1-fluorobenzene's unique molecular structure, with multiple reactive sites, makes it a versatile building block in organic synthesis.[11] It is a crucial intermediate in the production of a variety of target molecules in the pharmaceutical and agrochemical industries. Its application also extends to the synthesis of photosensitive materials.[5] The fluorine and bromine substituents allow for selective functionalization through various cross-coupling reactions and lithiation, enabling the construction of complex molecular architectures.[11]



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